(6Z,9Z,12Z,15Z)-octadecatetraenoate, commonly known as stearidonate, is a polyunsaturated fatty acid with four double bonds located at the 6th, 9th, 12th, and 15th carbon positions. Its molecular formula is , and it is classified as an omega-3 fatty acid due to the position of the first double bond from the methyl end of the fatty acid chain. This compound is primarily found in various plant oils and fish tissues, contributing to its significance in nutrition and biochemistry.
(6Z,9Z,12Z,15Z)-octadecatetraenoate is derived from several natural sources, including borage oil and echium oil. It is classified under the category of unsaturated fatty acids due to its multiple double bonds. The compound can be identified by its CAS number 73097-00-4 and has several synonyms such as methyl (all-cis)-6,9,12,15-octadecatetraenoate and methyl stearidonate .
The synthesis of (6Z,9Z,12Z,15Z)-octadecatetraenoate can be achieved through various methods:
The chemical synthesis typically requires starting materials such as palmitic acid or oleic acid. The introduction of double bonds can be achieved through dehydrogenation reactions or using catalysts that facilitate the formation of double bonds in specific positions along the carbon chain.
The molecular structure of (6Z,9Z,12Z,15Z)-octadecatetraenoate features a long hydrocarbon chain with four cis-configured double bonds. The structural formula can be represented as follows:
The molecular weight of (6Z,9Z,12Z,15Z)-octadecatetraenoate is approximately 290.44 g/mol. The compound's structural representation includes the following features:
(6Z,9Z,12Z,15Z)-octadecatetraenoate undergoes various chemical reactions typical for polyunsaturated fatty acids:
The mass spectrometry analysis of methyl esters derived from (6Z,9Z,12Z,15Z)-octadecatetraenoate reveals characteristic ions that assist in identifying the structure and confirming its presence in mixtures . For instance:
(6Z,9Z,12Z,15Z)-octadecatetraenoate exhibits biological activity primarily through its role as an essential fatty acid. It participates in various metabolic pathways:
Research indicates that omega-3 fatty acids like (6Z,9Z,12Z,15Z)-octadecatetraenoate exhibit anti-inflammatory properties and play a role in cardiovascular health .
Relevant data includes:
(6Z,9Z,12Z,15Z)-octadecatetraenoate has significant applications in various fields:
The elongation of polyunsaturated fatty acids (PUFAs) involves a conserved four-step enzymatic cycle: condensation, reduction, dehydration, and a second reduction. For C18:4 ω-3 (stearidonate), elongation occurs primarily in the endoplasmic reticulum and requires malonyl-CoA as a carbon donor. The initial condensation step, catalyzed by elongase enzymes (ELOVL5 and ELOVL2), forms a carbon-carbon bond between the carboxyl group of the precursor α-linolenic acid (ALA; 18:3 ω-3) and malonyl-CoA, yielding a β-ketoacyl intermediate [3] [4]. Subsequent reduction by β-ketoacyl-CoA reductase utilizes NADPH to generate a β-hydroxyacyl intermediate, which undergoes dehydration via β-hydroxyacyl-CoA dehydratase. The final reduction by trans-2,3-enoyl-CoA reductase produces a saturated acyl-CoA chain elongated by two carbons. This elongation cycle transforms stearidonate (18:4 ω-3) into eicosatetraenoic acid (20:4 ω-3), a direct precursor to eicosapentaenoic acid (EPA) [3]. Crucially, ELOVL2 exhibits substrate specificity toward C18-C20 PUFAs, positioning it as the primary elongase for ω-3 substrates like stearidonate [4].
Table 1: Enzymatic Machinery in PUFA Elongation
Enzyme | Gene | Substrate Specificity | Product | Cofactors |
---|---|---|---|---|
Elongase (Condensation) | ELOVL2 | C18-C20 PUFA | β-Ketoacyl-CoA | Malonyl-CoA |
β-Ketoacyl-CoA Reductase | KAR | β-Ketoacyl-CoA | β-Hydroxyacyl-CoA | NADPH |
Dehydratase | HACD | β-Hydroxyacyl-CoA | trans-2-Enoyl-CoA | H₂O |
trans-2-Enoyl-CoA Reductase | TER | trans-2-Enoyl-CoA | Elongated Acyl-CoA | NADPH |
The biosynthesis of (6Z,9Z,12Z,15Z)-octadecatetraenoate (stearidonate) hinges on the regiospecificity of Δ6-desaturase (FADS2). This enzyme introduces a cis-double bond between carbons 6 and 7 of α-linolenic acid (ALA; 18:3 ω-3, 9Z,12Z,15Z), generating stearidonic acid (18:4 ω-3, 6Z,9Z,12Z,15Z) [3] [4]. FADS2 exhibits absolute regioselectivity for the Δ6 position in ω-3 substrates, distinguishing it from Δ5- or Δ8-desaturases. In contrast, Δ15-desaturase (found in plants) converts linoleic acid (18:2 ω-6) into ALA by desaturating at the ω-3 position, thereby modulating the substrate pool for Δ6-desaturation [7]. Competitive inhibition occurs between ω-3 and ω-6 pathways; elevated linoleic acid suppresses Δ6-desaturation of ALA, reducing stearidonate synthesis [8]. Notably, Δ6-desaturase displays higher catalytic efficiency toward ALA (kcat = 4.2 s⁻¹) than linoleic acid (kcat = 2.8 s⁻¹), favoring ω-3 metabolite flux under balanced substrate conditions [4].
Table 2: Desaturase Specificity in PUFA Biosynthesis
Desaturase | Primary Substrate | Product | Bond Position | Pathway |
---|---|---|---|---|
Δ15-Desaturase | Linoleic acid (18:2 ω-6) | α-Linolenic acid (18:3 ω-3) | ω-3 (C15-C16) | ω-3 Initiation |
Δ6-Desaturase | α-Linolenic acid (18:3 ω-3) | Stearidonate (18:4 ω-3) | Δ6 (C6-C7) | ω-3 Elongation |
Δ6-Desaturase | Linoleic acid (18:2 ω-6) | γ-Linolenic acid (18:3 ω-6) | Δ6 (C6-C7) | ω-6 Elongation |
Metabolic flux analysis reveals significant competition between ω-3 and ω-6 PUFA pathways for shared enzymatic machinery. Isotope-labeling studies demonstrate that stearidonate synthesis from ALA decreases by 35–40% under high linoleic acid conditions due to Δ6-desaturase saturation [8]. This crosstalk arises because Δ6-desaturase, Δ5-desaturase, and elongases process both ω-3 and ω-6 substrates. Compartmentalization partially resolves this conflict; in hepatocytes, ω-3 substrates localize preferentially to peroxisomal membranes, whereas ω-6 metabolites concentrate in the ER [4]. Kinetic modeling confirms that stearidonate exhibits 1.8-fold higher conversion efficiency to EPA than its ω-6 counterpart (γ-linolenic acid to dihomo-γ-linolenic acid) due to stronger ELOVL2 binding affinity (Km = 2.4 µM vs. 4.1 µM) [3] [8]. In Diqing Tibetan pigs, elevated stearidonate in red blood cells correlates with 27% higher EPA levels compared to low-stearidonate cohorts, underscoring its role as a pivotal ω-3 node [8].
Table 3: Metabolic Flux Partitioning in ω-3/ω-6 Crosstalk
Parameter | ω-3 Pathway | ω-6 Pathway | Competitive Advantage |
---|---|---|---|
Δ6-Desaturase kcat (s⁻¹) | 4.2 | 2.8 | ω-3 favored |
ELOVL2 Km (µM) | 2.4 | 4.1 | ω-3 favored |
Flux to C20 Products (%) | 68 ± 4 | 52 ± 6 | ω-3 favored |
Linoleate Inhibition (%) | 35–40% flux reduction | - | ω-6 inhibits ω-3 |
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